molecular formula C7H15BrO2 B14255452 1-Bromo-2,3,3-trimethylbutane-2-peroxol CAS No. 343927-87-7

1-Bromo-2,3,3-trimethylbutane-2-peroxol

Cat. No.: B14255452
CAS No.: 343927-87-7
M. Wt: 211.10 g/mol
InChI Key: LPJCVKMGNSWQJQ-UHFFFAOYSA-N
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Description

1-Bromo-2,3,3-trimethylbutane-2-peroxol is an organic compound characterized by the presence of a bromine atom and a peroxol group attached to a highly branched butane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,3-trimethylbutane-2-peroxol typically involves the bromination of 2,3,3-trimethylbutane followed by the introduction of a peroxol group. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pressure to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using specialized reactors to maintain the necessary conditions for high yield and purity

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,3-trimethylbutane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can target the bromine atom or the peroxol group, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of a wide range of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

1-Bromo-2,3,3-trimethylbutane-2-peroxol has several applications in scientific research, including:

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress and redox reactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,3-trimethylbutane-2-peroxol involves its ability to participate in redox reactions. The peroxol group can generate reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

    1-Bromo-2,2,3-trimethylbutane: Similar in structure but lacks the peroxol group, making it less reactive in oxidation reactions.

    tert-Butyl bromide (2-bromo-2-methylpropane): Another brominated compound with a different branching pattern, used as a standard reagent in organic synthesis.

Uniqueness: 1-Bromo-2,3,3-trimethylbutane-2-peroxol is unique due to the presence of both a bromine atom and a peroxol group, which confer distinct reactivity and potential applications in various fields. Its ability to participate in both oxidative and reductive reactions sets it apart from other similar compounds.

Properties

CAS No.

343927-87-7

Molecular Formula

C7H15BrO2

Molecular Weight

211.10 g/mol

IUPAC Name

1-bromo-2-hydroperoxy-2,3,3-trimethylbutane

InChI

InChI=1S/C7H15BrO2/c1-6(2,3)7(4,5-8)10-9/h9H,5H2,1-4H3

InChI Key

LPJCVKMGNSWQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(CBr)OO

Origin of Product

United States

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